![molecular formula C10H8F3NO2 B2653310 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid CAS No. 1060811-01-9](/img/structure/B2653310.png)
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanecarboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid typically involves the reaction of 6-(trifluoromethyl)pyridine with cyclopropanecarboxylic acid under specific conditions. One common method involves the use of sodium hydroxide and γ-chlorobutyronitrile, followed by hydrolysis and acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, research has suggested that 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid may inhibit specific cancer cell lines, although detailed mechanisms are still under investigation. The presence of the pyridine ring contributes to its ability to interact with biological targets effectively .
Fluorinated Drug Development
Fluorinated compounds are increasingly important in drug design due to their unique pharmacokinetic properties. The trifluoromethyl group in this compound can improve metabolic stability and bioavailability. This property is crucial for developing drugs targeting various diseases, including cancer and neurological disorders .
Case Study: Trifluoromethylated Drugs
A review of fluorinated drugs approved by the FDA highlights the significance of trifluoromethyl groups in enhancing drug efficacy. For example, risperidone and lansoprazole, which contain similar moieties, have shown substantial market success due to their therapeutic effects .
Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. The fluorinated pyridine derivatives have been explored for their ability to act as effective agrochemicals. Studies indicate that such compounds can provide enhanced efficacy against specific pests while minimizing environmental impact .
Regulatory Insights
The Food and Agriculture Organization has conducted assessments on various pesticides, including those with similar structural motifs to this compound. These assessments evaluate long-term dietary exposure and maximum residue levels in food products, ensuring consumer safety while promoting agricultural productivity .
Wirkmechanismus
The mechanism of action of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
6-(Trifluoromethyl)pyridin-3-ol: Shares the trifluoromethyl-pyridine core but differs in the functional group attached to the pyridine ring.
Trifluoromethylated compounds: Such as fluoxetine and celecoxib, which also contain the trifluoromethyl group and are used in pharmaceuticals.
Uniqueness: 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is unique due to its combination of the trifluoromethyl-pyridine core with a cyclopropanecarboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Biologische Aktivität
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid (CAS No. 1060811-01-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3NO2, with a molecular weight of 231.17 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives with pyridine rings have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that modifications in the pyridine structure could lead to significant improvements in IC50 values against various cancer cell lines .
The mechanism through which this compound exerts its effects appears to involve the inhibition of specific enzymes related to cancer metabolism. Inhibitors targeting lactate dehydrogenase (LDH), for example, have been shown to reduce lactate production in cancer cells, thereby impacting their growth .
Table 1: Biological Activity Summary
Activity Type | Effectiveness (IC50 μM) | Reference |
---|---|---|
Anticancer (HSC-T6) | 45.69 | |
LDH Inhibition | Low nM | |
Anti-fibrotic | Significant reduction |
Case Studies
Case Study 1: Antifibrotic Activity
In a study focusing on antifibrotic properties, compounds similar to this compound were evaluated for their ability to inhibit collagen expression in hepatic stellate cells (HSC-T6). The results indicated that specific modifications led to a marked decrease in collagen type I alpha 1 (COL1A1) protein expression, suggesting potential therapeutic applications in fibrosis treatment .
Case Study 2: Lactate Dehydrogenase Inhibition
Another study identified that certain derivatives exhibited potent inhibition of LDH activity, crucial for cancer cell metabolism. The lead compounds demonstrated not only enzymatic inhibition but also reduced glycolytic activity in pancreatic cancer cells, highlighting their potential as anticancer agents .
Eigenschaften
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-2-1-6(5-14-7)9(3-4-9)8(15)16/h1-2,5H,3-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGIDCOYKPCYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.